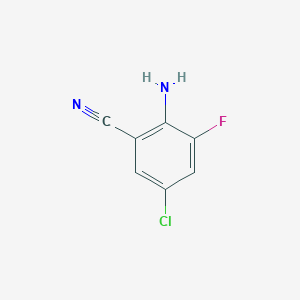

2-Amino-5-chloro-3-fluorobenzonitrile

Description

Role of Substituted Benzonitriles as Fundamental Building Blocks in Contemporary Chemical Research

Substituted benzonitriles are a class of aromatic compounds that serve as crucial building blocks in modern organic synthesis. Their utility stems from the versatile reactivity of the nitrile group, which can be readily transformed into other functional groups such as amines, amides, carboxylic acids, and ketones. acs.org This chemical flexibility makes them valuable precursors for a wide array of more complex molecules.

In the realm of medicinal chemistry, benzonitrile (B105546) derivatives are integral to the synthesis of numerous pharmaceuticals. acs.org For instance, they are precursors to various heterocyclic compounds, including benzodiazepines, which are known for their therapeutic effects. acs.orggemssensors.com The incorporation of different substituents onto the benzene (B151609) ring allows for the fine-tuning of the molecule's steric and electronic properties, which in turn can influence its biological activity. Beyond pharmaceuticals, substituted benzonitriles are also employed in the development of agrochemicals, such as herbicides and fungicides, and in materials science for the creation of dyes and compounds with specific photophysical properties like thermally activated delayed fluorescence (TADF). acs.org

Overview of the Chemical Structure and Unique Reactivity of 2-Amino-5-chloro-3-fluorobenzonitrile

The chemical structure of this compound is characterized by a benzene ring substituted with a nitrile group (-CN), an amino group (-NH2), a chlorine atom (-Cl), and a fluorine atom (-F). The specific arrangement of these substituents at positions 2, 5, and 3 respectively, creates a unique electronic environment on the aromatic ring, which dictates its reactivity.

The amino group at position 2 is a strong electron-donating group, which activates the ring towards electrophilic substitution. Conversely, the nitrile group, the chlorine atom, and the fluorine atom are electron-withdrawing groups, which deactivate the ring. The interplay of these opposing electronic effects, along with the steric hindrance provided by the substituents, governs the regioselectivity of its reactions. The presence of multiple reactive sites—the amino group, the nitrile group, and the aromatic ring itself—allows for a variety of chemical transformations. For example, the amino group can undergo diazotization followed by substitution, while the nitrile group can be a target for nucleophilic addition or hydrolysis. The chlorine and fluorine atoms can potentially be displaced via nucleophilic aromatic substitution, although this typically requires harsh reaction conditions. The unique substitution pattern of this molecule makes it an interesting substrate for exploring new synthetic methodologies.

Scope and Significance of Academic Investigations into this compound

While specific academic investigations focusing solely on this compound are not widely documented in publicly available literature, its structural features suggest a significant potential for academic exploration. The compound represents a highly functionalized building block that could be instrumental in the synthesis of novel and complex organic molecules.

The significance of academic investigations into this compound would lie in its potential as a precursor for new pharmaceuticals and materials. The combination of amino, chloro, and fluoro substituents on a benzonitrile core is found in various biologically active compounds. Therefore, research into the synthetic utility of this compound could lead to the discovery of new therapeutic agents. Furthermore, the study of its reactivity could provide valuable insights into the fundamental principles of organic chemistry, particularly in the area of polysubstituted aromatic compounds. Academic studies could focus on developing efficient and selective synthetic routes to this molecule and exploring its utility in various coupling reactions and functional group transformations. The unique electronic and steric properties of this compound also make it a candidate for investigation in the field of materials science, where precise control over molecular structure is key to developing materials with desired optical and electronic properties.

Data Tables

Physicochemical Properties of this compound and Related Compounds

| Property | Value | Compound | Source |

| Molecular Formula | C₇H₄ClFN₂ | 2-Amino-3-chloro-5-fluorobenzonitrile | |

| Molecular Weight | 170.57 g/mol | 2-Amino-3-chloro-5-fluorobenzonitrile | |

| InChI Key | XNQCLYHYYQRXNO-UHFFFAOYSA-N | 2-Amino-3-chloro-5-fluorobenzonitrile | |

| Molecular Formula | C₇H₅FN₂ | 2-Amino-5-fluorobenzonitrile | sigmaaldrich.comsigmaaldrich.com |

| Molecular Weight | 136.13 g/mol | 2-Amino-5-fluorobenzonitrile | sigmaaldrich.comsigmaaldrich.com |

| Melting Point | Not available | This compound | |

| Boiling Point | Not available | This compound | |

| CAS Number | 1263277-06-0 | 2-Amino-3-chloro-5-fluorobenzonitrile | |

| CAS Number | 61272-77-3 | 2-Amino-5-fluorobenzonitrile | sigmaaldrich.comsigmaaldrich.com |

Structure

3D Structure

Properties

Molecular Formula |

C7H4ClFN2 |

|---|---|

Molecular Weight |

170.57 g/mol |

IUPAC Name |

2-amino-5-chloro-3-fluorobenzonitrile |

InChI |

InChI=1S/C7H4ClFN2/c8-5-1-4(3-10)7(11)6(9)2-5/h1-2H,11H2 |

InChI Key |

WYCHFDFNFVXYJM-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C(=C1C#N)N)F)Cl |

Origin of Product |

United States |

Synthetic Methodologies for 2 Amino 5 Chloro 3 Fluorobenzonitrile and Its Structural Analogues

Established Synthetic Routes for 2-Amino-5-chloro-3-fluorobenzonitrile

Traditional synthetic routes to this compound and its analogues often rely on well-established, multi-step sequences starting from readily available aromatic precursors. These methods prioritize reliability and yield, forming the foundation of its laboratory-scale and potential commercial production.

This approach focuses on introducing the halogen and amino functionalities onto a pre-existing benzonitrile (B105546) core. The order of these introductions is crucial to direct the substituents to the desired positions.

A direct method for synthesizing chlorinated aminobenzonitriles involves the electrophilic chlorination of an aminobenzonitrile precursor. N-Chlorosuccinimide (NCS) is a common and effective reagent for this purpose. wikipedia.orgresearchgate.netdoi.org For the synthesis of the target compound, the logical precursor would be 2-Amino-3-fluorobenzonitrile.

The reaction involves treating 2-Amino-3-fluorobenzonitrile with NCS in a suitable solvent, such as acetonitrile. The amino group is a strong activating group and directs electrophiles to the ortho and para positions. Since the ortho position (C6) is sterically hindered by the adjacent amino group and the C4 position is already substituted with a fluorine atom in the precursor, the chlorine atom is directed to the para position (C5). This regioselectivity makes NCS a highly suitable reagent for this specific transformation. A similar strategy has been reported for the synthesis of the non-fluorinated analogue, 2-amino-5-chlorobenzonitrile (B58002), from 2-aminobenzonitrile (B23959) using NCS in acetonitrile. chemicalbook.com

Table 1: Direct Chlorination using NCS

| Precursor | Reagent | Product | Key Feature | Reference |

|---|---|---|---|---|

| 2-Aminobenzonitrile | N-Chlorosuccinimide (NCS) | 2-Amino-5-chlorobenzonitrile | High regioselectivity for chlorination para to the amino group. | chemicalbook.com |

| 2-Amino-3-fluorobenzonitrile | N-Chlorosuccinimide (NCS) | This compound | Proposed route based on established reactivity patterns. | N/A |

Multi-step syntheses provide flexibility and are often necessary when direct functionalization is not feasible or leads to undesired isomers. Starting from simple, commercially available materials like anthranilic acids or isatins is a common strategy.

A robust and frequently employed pathway to aminobenzonitriles begins with anthranilic acid (2-aminobenzoic acid) derivatives. orgsyn.org For the target molecule, the synthesis would commence with an appropriately substituted anthranilic acid, such as 2-amino-3-fluoro-5-chlorobenzoic acid. However, a more common route involves starting with 2-amino-3-fluorobenzoic acid and introducing the chlorine atom later in the sequence.

A well-documented sequence for the analogous 2-amino-5-chlorobenzonitrile starts with anthranilic acid. chemicalbook.com This process can be adapted for the fluorinated target:

Chlorination: Anthranilic acid is first chlorinated to produce 5-chloroanthranilic acid using a reagent like sulfuryl chloride. chemicalbook.comprepchem.com

Amide Formation: The resulting 5-chloroanthranilic acid is converted to its corresponding acid chloride, typically with thionyl chloride, followed by amination with ammonia (B1221849) to yield 2-amino-5-chlorobenzamide. chemicalbook.com

Dehydration: The final step is the dehydration of the primary amide (2-amino-5-chlorobenzamide) to the nitrile (2-amino-5-chlorobenzonitrile). chemicalbook.com Phosphorus pentoxide (P₂O₅) is a powerful dehydrating agent commonly used for this transformation. chemicalbook.comresearchgate.net

This entire sequence can be applied to 2-amino-3-fluorobenzoic acid to ultimately yield this compound.

Isatins (1H-indole-2,3-diones) are versatile precursors for the synthesis of ortho-amino aromatic compounds. nih.govirapa.orgresearchgate.net A known method for preparing 2-amino-5-chlorobenzonitrile involves using 5-chloroisatin-β-oxime as a starting material. chemicalbook.com This suggests that a fluorinated analogue, such as 5-chloro-7-fluoroisatin, could serve as a precursor for the target molecule.

Another related synthesis produces 2-Amino-3-fluorobenzonitrile from (Z)-7-fluoro-3-(isocyano)indolin-2-one, which is itself derived from a fluorinated isatin (B1672199). guidechem.com The process involves the thermal rearrangement of the isocyanoindolinone in dimethylformamide (DMF) at high temperatures (152-180°C). This rearrangement opens the five-membered ring to form the final aminobenzonitrile product in good yield. guidechem.com By starting with a 5-chloro-7-fluoroisatin derivative, this method could be adapted to synthesize this compound.

Table 2: Comparison of Multi-Step Precursors

| Starting Material Family | Key Intermediate | Final Step | Advantage | Reference |

|---|---|---|---|---|

| Anthranilic Acids | Substituted Benzamide (B126) | Dehydration | Utilizes common and well-understood reactions. | chemicalbook.comresearchgate.net |

| Isatins | Isatin Oxime or Isocyanoindolinone | Rearrangement/Ring Opening | Offers an alternative pathway with different functional group tolerance. | chemicalbook.comguidechem.com |

Multi-Step Approaches from Readily Available Precursors

Advanced and Green Chemistry Approaches in this compound Synthesis

Modern synthetic chemistry emphasizes the development of more efficient, safer, and environmentally benign processes. While specific "green" syntheses for this compound are not extensively documented, principles from related transformations can be applied.

Conventional halogenations often use reagents like sulfuryl chloride or NCS, which can present handling and waste disposal challenges. google.com Advanced approaches focus on catalytic systems. For instance, N-halosuccinimides can be activated by catalysts like BF₃-H₂O, a more economical and non-oxidizing acid system, to halogenate even deactivated aromatic rings. organic-chemistry.org Photocatalytic methods, using visible light and an organic dye to activate NCS, represent another frontier for benzylic C-H chlorination that could inspire new aromatic chlorination strategies. doi.org

The dehydration of the benzamide intermediate is another area for green innovation. The classical use of P₂O₅ is effective but not atom-economical and involves a difficult workup. researchgate.net Catalytic dehydration methods are being developed to replace stoichiometric reagents.

Furthermore, the use of microwave irradiation to accelerate reactions, as demonstrated in the synthesis of related 2-amino-5-chlorobenzophenone (B30270) derivatives, could significantly shorten reaction times and improve energy efficiency for steps like amide or isatin derivative formation. researchgate.netpatsnap.com These advanced methodologies offer promising avenues for the future synthesis of this compound, aiming for reduced environmental impact and enhanced operational safety.

Catalytic Strategies in Fluorobenzonitrile Construction

The construction of the fluorobenzonitrile scaffold, a key feature of the target molecule, is amenable to a variety of catalytic approaches. These strategies are broadly categorized into those utilizing transition metals and those that are metal-free, including organocatalysis.

Transition Metal-Catalyzed Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, providing powerful methods for the formation of carbon-carbon and carbon-heteroatom bonds. chemie-brunschwig.chnih.gov These reactions generally proceed through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. nih.gov The development of this field, recognized with the 2010 Nobel Prize in Chemistry, has produced a suite of reactions applicable to the synthesis of complex aromatic compounds like fluorobenzonitriles. chemie-brunschwig.ch

Key reactions such as the Heck, Suzuki-Miyaura, Negishi, and Stille couplings have become indispensable tools. chemie-brunschwig.ch The Heck reaction, for example, involves the palladium-catalyzed arylation or alkenylation of alkenes and tolerates a wide array of functional groups, including nitriles. chemie-brunschwig.ch The Negishi cross-coupling, which utilizes organozinc reagents, is noted for its high reactivity, yield, and stereoselectivity in the presence of palladium or nickel catalysts. chemie-brunschwig.chnih.gov Similarly, the Stille reaction employs organotin compounds to form carbon-carbon bonds under mild conditions. chemie-brunschwig.ch

More specifically for fluorinated aromatics, palladium-catalyzed methods have been developed for the direct fluorination of aryl bromides and triflates, representing a significant advance in forming C-F bonds via reductive elimination from a Pd(II) center. mit.edu These reactions provide a direct path to introduce the fluoro-substituent onto the benzonitrile ring system.

Table 1: Overview of Key Transition Metal-Catalyzed Cross-Coupling Reactions

| Reaction Name | Key Reactants | Metal Catalyst | Key Features |

|---|---|---|---|

| Heck Reaction | Aryl/alkenyl halides, Alkenes | Palladium | Tolerates a wide range of functional groups like esters, ethers, nitriles, and phenols. chemie-brunschwig.ch |

| Suzuki-Miyaura Coupling | Organoboron compounds, Organohalides | Palladium | Broad functional group compatibility; often uses mild reaction conditions. chemie-brunschwig.ch |

| Negishi Coupling | Organozinc compounds, Organohalides | Palladium, Nickel | High reactivity and stereoselectivity; excellent functional group tolerance. chemie-brunschwig.chnih.gov |

| Stille Coupling | Organostannane compounds, Organic electrophiles | Palladium | Mild reaction conditions and improved yields; used in complex natural product synthesis. chemie-brunschwig.ch |

| Buchwald-Hartwig Amination | Aryl halides/triflates, Amines | Palladium | Forms carbon-nitrogen bonds, crucial for synthesizing amino-substituted aromatics. mit.edu |

| Pd-Catalyzed Fluorination | Aryl bromides/triflates, Fluoride (B91410) source | Palladium | Allows for direct C-F bond formation under mild conditions. mit.edu |

Metal-Free and Organocatalytic Methods

Growing concerns over the cost and toxicity of transition metals, particularly in pharmaceutical manufacturing, have spurred the development of metal-free and organocatalytic alternatives. mdpi.com Organocatalysis uses small, chiral organic molecules to catalyze chemical transformations, offering a greener and often more cost-effective approach. mdpi.com

These methods are increasingly used for carbon-carbon and carbon-heteroatom bond formation. mdpi.com For instance, an organocatalytic cyanation of gem-difluoroalkenes has been developed using 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) as a catalyst with trimethylsilyl (B98337) cyanide (TMSCN) as the cyanide source. This reaction proceeds via a nucleophilic addition-β-elimination mechanism to produce α-fluoroacrylonitriles with high selectivity. rsc.org While not a direct synthesis of benzonitriles, it demonstrates the potential of organocatalysis in constructing fluorinated nitrile-containing molecules.

Furthermore, transition metal-free protocols have been established for synthesizing polyfluoroaryl sulfides using simple sulfur reagents like thiourea, highlighting the increasing feasibility of avoiding metals in the synthesis of complex fluorinated aromatics. rsc.org The use of mesoionic N-heterocyclic olefins has also been shown to catalyze the reductive functionalization of CO2, demonstrating the power of metal-free systems for complex transformations. researchgate.net

Table 2: Examples of Metal-Free and Organocatalytic Strategies

| Reaction Type | Catalyst/Reagent | Substrates | Product Type |

|---|---|---|---|

| Cyanation | DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) | gem-difluoroalkenes, TMSCN | α-fluoroacrylonitriles rsc.org |

| S-transfer Reaction | Thiourea, Potassium thioacetate | Polyfluoroarenes | Polyfluoroaryl sulfides rsc.org |

| S-formylation | Mesoionic N-heterocyclic olefin | Thiols, CO2 | S-formyl thiols researchgate.net |

| C=C Bond Formation | Pyrrolidine derivatives | Aldehydes, Ketones | Olefins (via Aldol/Knoevenagel) mdpi.com |

Microwave-Assisted Synthetic Protocols for Halogenated Benzonitriles

Microwave-assisted synthesis has emerged as a key technology in modern organic chemistry, valued for its ability to dramatically reduce reaction times, increase product yields, and promote greener chemistry. sigmaaldrich.cnyoutube.comnih.gov The unique heating mechanism of microwave irradiation can overcome activation energy barriers more efficiently than conventional heating, leading to accelerated rates for a wide range of reactions, including the synthesis of halogenated benzonitriles and other heterocyclic compounds. nih.govmdpi.com

The application of microwaves is particularly beneficial for reactions that are sluggish at ambient temperatures, such as those involving solid-phase synthesis or sterically hindered reactants. sigmaaldrich.cn For example, in the synthesis of substituted indoles, a palladium-catalyzed heterocyclization reaction under microwave irradiation showed significant rate enhancement. mdpi.com This approach has been successfully applied to the synthesis of various biorelevant benzazoles, where microwave heating offers distinct advantages over conventional methods. nih.gov An efficient procedure for creating acyclic imides from nitriles and anhydrides using a tungstophosphoric acid catalyst was also significantly improved by microwave irradiation. researchgate.net These examples underscore the potential of microwave technology to streamline the synthesis of complex molecules like this compound.

Table 3: Comparison of Conventional vs. Microwave-Assisted Synthesis

| Feature | Conventional Heating | Microwave-Assisted Synthesis |

|---|---|---|

| Heating Mechanism | Conduction and convection; slow and inefficient heating of vessel and then sample. | Direct dielectric heating of polar molecules within the sample. |

| Reaction Time | Hours to days. | Minutes to hours. nih.gov |

| Product Yield | Often moderate. | Often higher yields. youtube.com |

| Side Reactions | More prevalent due to prolonged exposure to high temperatures. | Often reduced, leading to purer products. sigmaaldrich.cn |

| Energy Efficiency | Lower. | Higher, as energy is focused directly on the reactants. youtube.com |

Investigations into Industrial Scale-Up and Process Optimization for this compound Production

The transition from laboratory-scale synthesis to industrial production of a fine chemical like this compound involves significant process optimization to ensure safety, cost-effectiveness, and scalability. Industrial methods often adapt laboratory procedures but incorporate technologies like continuous flow reactors and automated systems to improve efficiency and yield.

For related compounds, such as 2-amino-5-chloro-N,3-dimethylbenzamide, industrial production faces challenges including the use of hazardous materials, high costs, and complex operations. google.com Process development for halogenated aromatics often focuses on optimizing catalyst systems and reaction conditions. For example, in the production of fluorobenzonitriles via halogen exchange, the choice of alkali metal fluoride and phase-transfer catalyst is critical. google.com Using technical grade potassium fluoride with a water content up to 3% without pre-treatment can be a significant advantage for industrial processes. google.com Furthermore, catalytic hydrogenation processes, such as those used in the synthesis of 2-amino-5-chlorobenzotrifluoride, require careful optimization of temperature, pressure, and catalyst loading (e.g., modified skeletal nickel) for safe and efficient large-scale operation. google.com The development of an easily industrializable preparation method often prioritizes the use of inexpensive and readily available raw materials and mild reaction conditions. google.com

Synthetic Studies on Key Intermediates and Precursors to this compound

Synthesis of 2-Amino-5-fluorobenzonitrile

2-Amino-5-fluorobenzonitrile is a critical precursor for the synthesis of this compound. One documented laboratory synthesis of this intermediate starts with 2-fluoro-5-nitrobenzonitrile. The nitro group is reduced to an amine using a reducing agent like stannous chloride dihydrate in a solvent such as ethyl acetate (B1210297) under reflux conditions. The product, also known as 4-fluoro-3-cyanoaniline, is then isolated after workup.

Another potential pathway involves the synthesis of 2-amino-5-fluorobenzoic acid, which can then be converted to the corresponding benzonitrile. A method for producing 2-amino-5-fluorobenzoic acid starts from 4-fluoroaniline, which undergoes condensation with chloral (B1216628) hydrate (B1144303) and hydroxylamine (B1172632) hydrochloride, followed by cyclization and oxidative cleavage to yield the desired acid. google.com This acid would then need to be converted to the primary amide and subsequently dehydrated to form the nitrile group, a common transformation in the synthesis of aromatic nitriles. chemicalbook.comresearchgate.net

Table 4: Synthetic Route for 2-Amino-5-fluorobenzonitrile

| Starting Material | Reagents | Product | Reference |

|---|

Derivatization Strategies for Related Aminobenzoic Acids

The derivatization of aminobenzoic acids is a common practice in medicinal chemistry to explore structure-activity relationships and develop new compounds with enhanced biological activities. The amino and carboxylic acid functional groups on the aminobenzoic acid scaffold serve as versatile handles for a wide range of chemical modifications.

One of the most common derivatization strategies for the amino group is acylation . This involves the reaction of the aminobenzoic acid with an acylating agent, such as an acid chloride or anhydride, to form an amide derivative. This reaction is typically carried out in the presence of a base to neutralize the hydrogen halide byproduct. A variety of N-functionalized derivatives of methyl anthranilate have been prepared by reacting it with different acid chlorides. researchgate.net

Another important derivatization of the amino group is the formation of Schiff bases . This is achieved by the condensation reaction between the aminobenzoic acid and an aldehyde or a ketone. This reaction is often catalyzed by an acid and involves the formation of an imine linkage. The reaction of 4-aminobenzoic acid with various aromatic aldehydes, including salicylaldehydes and 5-nitrofurfural, has been reported to yield Schiff bases with potential antimicrobial and cytotoxic activities.

The carboxylic acid group of aminobenzoic acids can also be readily derivatized. Esterification , the reaction of the carboxylic acid with an alcohol in the presence of an acid catalyst, yields the corresponding ester. This modification can alter the lipophilicity and pharmacokinetic properties of the parent molecule.

Furthermore, the carboxylic acid can be converted into an amide by reacting it with an amine in the presence of a coupling agent. This allows for the introduction of a wide variety of substituents at this position. For instance, 4-aminobenzohydrazide (B1664622) compounds have been synthesized from 4-aminobenzoate (B8803810) by reacting it with hydrazine. researchgate.net

Finally, the amino group can be transformed into other functionalities via diazotization followed by a Sandmeyer-type reaction . This allows for the introduction of halogens (Cl, Br, I), cyano, hydroxyl, and other groups, providing access to a diverse range of substituted benzoic acid derivatives. wikipedia.orgbyjus.comorganic-chemistry.org For example, the synthesis of 2-chloro-3-carbonitriles from 2-amino-3-carbonitriles has been achieved using this approach. nih.gov

These derivatization strategies highlight the versatility of aminobenzoic acids as building blocks for the synthesis of a wide array of compounds with potential applications in various fields of chemical and biological research.

Mechanistic Investigations of Reactions Involving 2 Amino 5 Chloro 3 Fluorobenzonitrile

Elucidation of Reaction Mechanisms in Derivatization Pathways

While specific derivatization pathways for 2-Amino-5-chloro-3-fluorobenzonitrile are not extensively documented, its structure suggests a rich and complex chemical reactivity. The interplay of the amino, chloro, fluoro, and nitrile functional groups dictates the course of its chemical transformations.

The distribution of electron density in this compound creates distinct centers of high and low electron density, which in turn define its electrophilic and nucleophilic sites.

Nucleophilic Sites: The most prominent nucleophilic center is the nitrogen atom of the amino group (-NH2) , owing to its lone pair of electrons. This site is prone to reactions with a variety of electrophiles. The aromatic ring, enriched by the electron-donating resonance effect of the amino group, also exhibits nucleophilic character. Theoretical calculations on the related compound 2-amino-5-fluorobenzonitrile have shown that regions of negative electrostatic potential are concentrated around the amino group, supporting its role as a primary site for electrophilic attack.

Electrophilic Sites: The carbon atom of the nitrile group (-CN) is significantly electrophilic due to the strong electron-withdrawing nature of the adjacent nitrogen atom. This makes it a target for nucleophilic attack. Furthermore, the carbon atoms bonded to the chlorine and fluorine atoms are rendered electrophilic by the inductive effect of these electronegative halogens, making them potential sites for nucleophilic aromatic substitution. youtube.comyoutube.com Computational analysis of 2-amino-5-fluorobenzonitrile indicates that positive electrostatic potential is located around the hydrogen atoms of the amino group and in the vicinity of the fluorine atom, highlighting these areas as potential electrophilic centers.

Interactive Table: Predicted Reactivity of Sites in this compound

| Site | Chemical Character | Potential Reactions |

|---|---|---|

| Amino Group (-NH2) | Nucleophilic | Acylation, Alkylation, Diazotization |

| Aromatic Ring | Nucleophilic | Electrophilic Aromatic Substitution (highly influenced by substituents) |

| Nitrile Carbon (-CN) | Electrophilic | Nucleophilic addition, Hydrolysis, Reduction |

The collective electronic effects of the substituents on the benzonitrile (B105546) ring are critical in determining the regioselectivity and rate of its reactions.

Amino Group (-NH2): This group is a powerful activating group that donates electron density to the aromatic ring via resonance, thereby increasing the ring's nucleophilicity and accelerating the rate of electrophilic aromatic substitution. lumenlearning.comlibretexts.org It typically directs incoming electrophiles to the ortho and para positions.

Chloro (-Cl) and Fluoro (-F) Groups: As halogens, both chloro and fluoro groups are deactivating due to their strong inductive electron-withdrawing effect, which reduces the ring's reactivity towards electrophiles. lumenlearning.comlibretexts.org However, they are ortho, para-directors in electrophilic substitution reactions because of their ability to donate a lone pair of electrons through resonance, which stabilizes the cationic intermediate. libretexts.org In nucleophilic aromatic substitution (SNAr) reactions, their high electronegativity makes the attached carbon atom electrophilic, and they can function as leaving groups. Fluorine's greater electronegativity can sometimes make it a better leaving group than chlorine in SNAr reactions. youtube.comyoutube.com

Nitrile Group (-CN): The nitrile group is a potent electron-withdrawing group through both induction and resonance. This deactivates the ring towards electrophilic attack and directs incoming electrophiles to the meta position. lumenlearning.com Conversely, it strongly activates the ring for nucleophilic aromatic substitution, especially when positioned ortho or para to a leaving group, by stabilizing the intermediate Meisenheimer complex. libretexts.org

Electrochemical Pathway Analysis of Halogenated Benzonitriles

The electrochemical reduction of halogenated aromatic compounds, including benzonitriles, typically involves an initial one-electron transfer to form a radical anion. The stability of this intermediate is crucial to the subsequent reaction steps. For halogenated benzonitriles, the radical anion is often unstable and can decompose through the cleavage of the carbon-halogen bond to yield a halide ion and an aryl radical. The relative ease of cleavage generally follows the trend C-I > C-Br > C-Cl > C-F. The resulting aryl radical can then undergo further electrochemical or chemical reactions.

Nucleophilic aromatic substitution of hydrogen (SNAH) is a process where a nucleophile replaces a hydrogen atom on an electron-deficient aromatic ring. pageplace.de The presence of multiple electron-withdrawing groups (nitrile, chloro, fluoro) on the this compound ring system suggests that it could be a substrate for SNAH reactions. The mechanism typically involves the addition of a nucleophile to the aromatic ring to form a resonance-stabilized anionic intermediate (a σ-complex). The subsequent removal of a hydride ion to restore aromaticity is energetically unfavorable and usually requires an oxidizing agent. pageplace.de

Kinetic and Thermodynamic Aspects of this compound Transformations

Quantitative kinetic and thermodynamic data for reactions of this compound are not found in the surveyed literature. However, qualitative predictions can be made based on the electronic properties of the molecule.

The rates of reactions will be heavily influenced by the electronic nature of the substituents. For instance, in a nucleophilic aromatic substitution reaction, the presence of the strongly electron-withdrawing nitrile group, along with the chloro and fluoro substituents, would be expected to accelerate the reaction by stabilizing the negatively charged Meisenheimer intermediate.

Thermodynamic parameters such as enthalpy, Gibbs free energy, and entropy for the related molecule 2-amino-5-fluorobenzonitrile have been investigated using theoretical methods. Similar computational chemistry approaches could be employed to estimate the thermodynamic properties of this compound and its reaction products, thereby providing insights into the feasibility and position of equilibrium for its various potential transformations.

Computational and Theoretical Chemistry Studies of 2 Amino 5 Chloro 3 Fluorobenzonitrile

Quantum Chemical Calculations for Molecular Structure and Properties

Quantum chemical calculations are fundamental to modern chemistry, offering insights into the intrinsic properties of a molecule. These methods can be broadly categorized into Density Functional Theory (DFT) and ab initio approaches.

Density Functional Theory (DFT) is a cornerstone of computational chemistry used to investigate the electronic structure of many-body systems. nih.govanalis.com.my It is particularly effective for calculating the optimized geometry of a molecule, which corresponds to the lowest energy arrangement of its atoms. Functionals like Becke, three-parameter, Lee-Yang-Parr (B3LYP), combined with a basis set such as 6-311++G(d,p), are commonly used to achieve a balance between accuracy and computational cost. researchgate.net

For 2-Amino-5-chloro-3-fluorobenzonitrile, a DFT calculation would begin by proposing an initial structure and then systematically adjusting the bond lengths, bond angles, and dihedral angles to find the configuration with the minimum potential energy. The result would be a precise 3D model of the molecule, providing foundational data for all other computational analyses. Studies on similar molecules, such as 2-amino-4-chlorobenzonitrile, have successfully used this method to determine their molecular geometry and bonding features. researchgate.net

Illustrative Optimized Geometrical Parameters

The following table presents typical bond length and bond angle values that might be expected for this compound, based on DFT calculations performed on analogous compounds.

| Parameter | Bond | Expected Value (Å or °) |

| Bond Lengths | C-C (ring) | 1.38 - 1.42 Å |

| C-NH₂ | ~1.37 Å | |

| C-Cl | ~1.74 Å | |

| C-F | ~1.35 Å | |

| C-CN | ~1.44 Å | |

| C≡N | ~1.16 Å | |

| Bond Angles | C-C-C (ring) | 118 - 122 ° |

| C-C-NH₂ | ~121° | |

| C-C-Cl | ~120° | |

| C-C-F | ~119° |

Ab initio methods are quantum chemistry calculations based on first principles, without the inclusion of experimental data. These methods, while often computationally intensive, can provide highly accurate predictions of various molecular properties. Time-Dependent Density Functional Theory (TD-DFT) is a widely used extension for studying excited states and, consequently, the electronic and optical properties of a molecule.

Analysis of this compound using these methods would yield information on its polarizability and first-order hyperpolarizability. These values are crucial for assessing the molecule's potential in non-linear optical (NLO) applications. A high hyperpolarizability value suggests that the material may be effective for applications like frequency doubling in lasers. researchgate.net

Molecular Orbital Theory and Bonding Analysis

Molecular Orbital (MO) theory describes the wave-like behavior of electrons in a molecule. It is used to determine how electrons are distributed among various energy levels and to analyze the nature of chemical bonds.

Natural Bond Orbital (NBO) analysis provides a chemically intuitive picture of bonding by transforming the calculated wave function into localized bonds, lone pairs, and antibonding orbitals that align with the familiar Lewis structure model. uni-muenchen.dewikipedia.org This method is invaluable for analyzing intramolecular interactions, such as hyperconjugation, which involves charge delocalization from a filled (donor) orbital to an adjacent empty (acceptor) orbital. wisc.edu

Illustrative NBO Analysis: Major Intramolecular Interactions

This table shows hypothetical donor-acceptor interactions and their stabilization energies for this compound, based on typical results for similar aromatic compounds.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Type of Interaction |

| LP (1) N | π* (C-C) | High | π-conjugation |

| π (C-C) | π* (C-C) | Moderate | Intramolecular charge transfer |

| LP (1) F | σ* (C-C) | Low | Hyperconjugation |

| LP (1) Cl | σ* (C-C) | Low | Hyperconjugation |

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. nih.gov The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical descriptor of a molecule's chemical reactivity, kinetic stability, and electronic transport properties. mdpi.com

A small HOMO-LUMO gap indicates that a molecule can be easily excited, suggesting high chemical reactivity, high polarizability, and low kinetic stability. nih.gov For this compound, calculating the energies of the HOMO and LUMO orbitals would allow for the prediction of its chemical behavior. The distribution of these orbitals across the molecule would also show which atoms are most involved in electron donation and acceptance.

Illustrative Frontier Orbital Energies

The following table provides representative energy values for the frontier orbitals of a substituted benzonitrile (B105546).

| Parameter | Energy (eV) |

| HOMO | -6.5 to -5.5 |

| LUMO | -1.5 to -0.5 |

| Energy Gap (ΔE) | 4.5 to 5.5 |

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on the surface of a molecule. researchgate.net It is used to predict how a molecule will interact with other species and to identify sites for electrophilic and nucleophilic attack. nih.gov The map is color-coded, with red indicating regions of negative electrostatic potential (electron-rich, prone to electrophilic attack) and blue indicating regions of positive electrostatic potential (electron-poor, prone to nucleophilic attack). Green and yellow represent areas of intermediate potential.

For this compound, an MEP map would likely show negative potential (red/yellow) concentrated around the electronegative nitrogen atom of the nitrile group, the fluorine atom, the chlorine atom, and the nitrogen of the amino group. These areas would be the primary sites for electrophilic attack. Conversely, the hydrogen atoms of the amino group and the aromatic ring would exhibit positive potential (blue), marking them as the likely sites for nucleophilic attack. This analysis provides a clear and predictive guide to the molecule's reactive behavior.

Prediction of Thermodynamical Properties through Computational Models

Computational chemistry provides a powerful avenue for predicting the thermodynamical properties of molecules, offering insights into their stability, reactivity, and behavior under various conditions. These theoretical calculations are particularly valuable for novel or uncharacterized compounds, guiding experimental work and providing a molecular-level understanding of their characteristics. The prediction of thermodynamical properties for this compound would typically involve sophisticated computational models, such as those based on Density Functional Theory (DFT) or other ab initio quantum mechanical methods.

These models are employed to calculate a range of thermodynamic parameters that are crucial for understanding the chemical nature of the compound. Key properties that would be the subject of such a computational investigation include:

Standard Enthalpy of Formation (ΔHf°) : This fundamental property quantifies the change in enthalpy when one mole of the compound is formed from its constituent elements in their standard states. It is a critical indicator of the compound's energetic stability.

Standard Gibbs Free Energy of Formation (ΔGf°) : This value combines enthalpy and entropy to determine the spontaneity of the compound's formation under standard conditions. It is a key predictor of chemical reactivity and equilibrium.

Entropy (S°) : A measure of the molecular disorder or randomness, entropy is essential for understanding the temperature dependence of chemical processes and equilibria.

Heat Capacity (Cv or Cp) : This property describes the amount of heat required to raise the temperature of the compound by a certain amount. It is important for predicting how the molecule will respond to changes in thermal energy.

Zero-Point Vibrational Energy (ZPVE) : This is the lowest possible energy that a quantum mechanical system may have, representing the energy of its ground vibrational state. It is a necessary correction in many thermochemical calculations.

The general approach to predicting these properties involves first optimizing the molecular geometry of this compound to find its most stable three-dimensional structure. Following this, vibrational frequency calculations are performed. These frequencies are then used within the framework of statistical thermodynamics to compute the aforementioned thermodynamical properties at a given temperature and pressure.

Despite the established methodologies for such computational studies, a thorough review of the scientific literature reveals a notable absence of specific research focused on the prediction of the thermodynamical properties of this compound. While computational studies on analogous benzonitrile derivatives have been published, data specifically for the 2-Amino-5-chloro-3-fluoro substituted variant is not available in the current body of scientific literature. Therefore, no data tables or detailed research findings on its computationally predicted thermodynamical properties can be presented at this time. The following table indicates the type of data that would be generated from such a study.

| Thermodynamic Property | Predicted Value | Units |

| Standard Enthalpy of Formation (ΔHf°) | Data Unavailable | kJ/mol |

| Standard Gibbs Free Energy of Formation (ΔGf°) | Data Unavailable | kJ/mol |

| Entropy (S°) | Data Unavailable | J/(mol·K) |

| Heat Capacity at constant volume (Cv) | Data Unavailable | J/(mol·K) |

| Zero-Point Vibrational Energy (ZPVE) | Data Unavailable | kJ/mol |

Further theoretical investigations would be required to generate these valuable data for this compound.

Applications of 2 Amino 5 Chloro 3 Fluorobenzonitrile As a Synthetic Precursor in Academic Research

Utilization as a Building Block for Complex Organic Molecular Architectures

2-Amino-5-chloro-3-fluorobenzonitrile serves as a valuable building block in organic synthesis due to its multiple functional groups, which allow for a variety of chemical transformations. ossila.comsigmaaldrich.comfluorochem.co.uk Its structure, featuring an amine, a nitrile, and halogen atoms, makes it a versatile precursor for the construction of more complex organic molecules. ossila.comchemistryworld.com

Synthesis of Substituted Benzonitriles and Anilines for Further Transformations

Substituted benzonitriles are important intermediates in the production of pharmaceuticals, pesticides, and dyes. chemicalbook.com They are utilized in the synthesis of various pharmacologically active compounds, including neuroleptics, sedatives, and muscle relaxants. chemicalbook.com The compound 2-amino-5-chlorobenzonitrile (B58002), a related structure, is a key intermediate for creating neuroleptic benzodiazepine derivatives. chemicalbook.com

The synthesis of 2-amino-5-chlorobenzonitrile has been achieved through a multi-step process starting from the chlorination of anthranilic acid. chemicalbook.com This is followed by conversion to the corresponding acid chloride, amination to produce 2-amino-5-chlorobenzamide, and finally dehydration to yield the desired benzonitrile (B105546). chemicalbook.com

Formation of Biaryl Compounds via Cross-Coupling Methodologies

While direct examples of this compound in biaryl synthesis via cross-coupling were not found in the provided search results, the general utility of halogenated anilines and benzonitriles in such reactions is well-established. These compounds are common substrates for palladium-catalyzed cross-coupling reactions like the Suzuki and Buchwald-Hartwig reactions to form C-C and C-N bonds, respectively, leading to the formation of complex biaryl structures.

Precursor for Advanced Heterocyclic Compound Synthesis

The arrangement of the amine and nitrile groups in this compound makes it an ideal starting material for the synthesis of various heterocyclic compounds. ossila.com

Construction of Quinazolines and Quinazolinones

Quinazolines and their derivatives are a significant class of heterocyclic compounds with a broad range of biological activities. mdpi.comnih.govcbijournal.com The fusion of a benzene (B151609) ring to a pyrimidine ring forms the core of the quinazoline structure. cbijournal.com

The ortho-positioning of the amine and nitrile groups in aminobenzonitriles facilitates their use in the synthesis of quinazoline and quinazolinone derivatives. ossila.com For instance, 2-aminobenzonitriles can react with carbon dioxide using a recyclable catalyst to form quinazoline-2,4(1H,3H)-diones. ossila.com Another approach involves the acid-mediated reaction of 2-aminobenzonitriles with N-benzyl cyanamides to produce 2-amino-4-iminoquinazolines. mdpi.com

Table 1: Synthesis of Quinazoline Derivatives

| Starting Material | Reagent(s) | Product | Reference |

|---|---|---|---|

| 2-Aminobenzonitriles | Carbon Dioxide, [Bmim]OH | Quinazoline-2,4(1H,3H)-diones | ossila.com |

| 2-Aminobenzonitriles | N-Benzyl Cyanamides, HCl | 2-Amino-4-iminoquinazolines | mdpi.com |

Synthesis of Azetidinone Derivatives and Related β-Lactam Scaffolds

Azetidinones, also known as β-lactams, are a well-known class of heterocyclic compounds recognized for their therapeutic applications. ijream.orgnih.gov The synthesis of novel azetidinone derivatives often involves the reaction of Schiff bases with chloroacetyl chloride.

In one study, 2-amino-5-fluorobenzonitrile was reacted with substituted aromatic aldehydes to form Schiff bases. ijream.org These intermediates then underwent cyclization with chloroacetyl chloride to yield 2-(3-chloro-2-(4-substituted phenyl)-4-oxoazetidin-1-yl)-5-fluorobenzonitrile derivatives. ijream.org

Table 2: Selected Azetidinone Derivatives from 2-Amino-5-fluorobenzonitrile

| Substituent on Phenyl Ring | Yield (%) | Melting Point (°C) | Molecular Formula |

|---|---|---|---|

| 4-Fluoro | 68 | 243-244 | C₁₆H₉ClF₂N₂O |

| 4-Chloro | 85 | 116 | C₁₄H₈ClFN₂ |

Data extracted from a study on the synthesis of azetidinone derivatives. ijream.org

Pathways to Imidazole and Benzothiazole Derivatives

Imidazole Derivatives: Imidazole scaffolds are present in many biologically active molecules. The synthesis of imidazole derivatives can be achieved through multicomponent reactions. For example, a reaction inspired by prebiotic chemistry involving aminomalononitrile, an intermediate in the formation of imidazole precursors, has been used to create amino imidazole carbonitrile derivatives. nih.gov

Benzothiazole Derivatives: Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring and are known for a variety of biological activities. ekb.eg The synthesis of benzothiazole derivatives is often accomplished through the condensation of 2-aminothiophenol with various reagents such as aldehydes, carboxylic acids, or nitriles. ekb.eg While a direct synthesis from this compound was not detailed, related benzonitrile compounds can be utilized in the formation of benzothiazole structures. For instance, a benzothiazole-benzonitrile chromophore was synthesized through a sequence of reactions starting with the condensation of an aminothiophenol derivative with an aldehyde. nih.gov

Generation of Aminobenzo[b]thiophene Scaffolds

This compound is a valuable precursor for the synthesis of aminobenzo[b]thiophene scaffolds, which are significant structural motifs in medicinal chemistry. The Gewald reaction, a multicomponent condensation, provides a classic and versatile method for the construction of 2-aminothiophenes. nih.govarkat-usa.orgorganic-chemistry.org This reaction typically involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base.

In the context of producing a benzo[b]thiophene ring system from this compound, a variation of the Gewald reaction can be employed. The reaction would proceed by reacting the precursor with a suitable α-mercapto ketone or aldehyde in the presence of a base. The initial step involves a Knoevenagel-Cope condensation between the nitrile group of this compound and the carbonyl compound. arkat-usa.org This is followed by an intramolecular cyclization through the addition of the ortho-amino group to the newly formed double bond, and subsequent tautomerization to yield the aromatic aminobenzo[b]thiophene ring system. The reaction conditions are generally mild, often utilizing bases such as triethylamine or piperidine in solvents like methanol or ethanol. arkat-usa.org The resulting 4-chloro-6-fluoro-substituted aminobenzo[b]thiophene core is a key intermediate for the development of various biologically active compounds.

Below is a table summarizing the key aspects of the Gewald reaction for the synthesis of aminobenzo[b]thiophene scaffolds.

| Reaction Component | Role | Example |

| This compound | Starting material containing the amino and nitrile functionalities | - |

| α-Mercapto ketone/aldehyde | Provides the sulfur atom and the remaining carbons for the thiophene ring | α-Mercaptoacetone |

| Base | Catalyst for the condensation and cyclization steps | Triethylamine, Piperidine |

| Solvent | Reaction medium | Methanol, Ethanol, DMF |

Research in Material Science Applications of this compound Derivatives

While specific research focusing on materials derived directly from this compound is not extensively documented, the functional groups present in this molecule—an aromatic amine, a nitrile, and halogen atoms—offer significant potential for the development of novel materials with tailored properties. The derivatization of this compound can lead to the formation of monomers that can be polymerized to create functional polymers.

Development of Novel Materials with Tailored Properties

The amino and nitrile groups of this compound can be chemically modified to introduce polymerizable functionalities. For instance, the amino group can be acylated with acryloyl chloride or methacryloyl chloride to produce acrylamide or methacrylamide monomers. Similarly, the nitrile group could potentially be converted to other functional groups that can participate in polymerization reactions.

The resulting polymers could exhibit interesting properties due to the presence of the halogen atoms and the polar nitrile and amino-derived groups. These properties may include enhanced thermal stability, flame retardancy, and specific electronic characteristics. Research on conducting polymers derived from substituted anilines and aminobenzoic acids suggests that polymers incorporating the structural features of this compound could possess tunable conductivity and redox properties. researchgate.net The presence of the fluorine and chlorine atoms can influence the polymer's electronic structure and intermolecular interactions, potentially leading to materials with applications in sensors, electronic devices, and specialty coatings.

The table below outlines potential avenues for the development of novel materials from this compound derivatives.

| Derivative Type | Potential Polymerization Method | Potential Material Properties | Potential Applications |

| Acrylamide/Methacrylamide Monomers | Free radical polymerization | Enhanced thermal stability, flame retardancy | Specialty plastics, coatings |

| Polymers with conjugated backbones | Oxidative polymerization | Electrical conductivity, electroactivity | Organic electronics, sensors |

Derivatization for Specialized Ligands and Advanced Intermediates

The unique substitution pattern of this compound makes it an excellent starting material for the synthesis of a variety of specialized ligands and advanced chemical intermediates.

Synthesis of Oxazoline Ligands for Asymmetric Catalysis

Chiral oxazoline-containing ligands are of paramount importance in asymmetric catalysis, facilitating a wide range of enantioselective transformations. nih.gov The ortho-amino and nitrile groups of this compound can be utilized to construct the oxazoline ring. The synthesis typically involves the reaction of the aminobenzonitrile with a chiral β-amino alcohol in the presence of a Lewis acid catalyst, such as zinc chloride. This reaction proceeds via the formation of an intermediate amidine, which then undergoes intramolecular cyclization to form the oxazoline ring.

The resulting 2-(5-chloro-3-fluoro-2-aminophenyl)-4,5-dihydrooxazole ligands would possess a unique electronic profile due to the electron-withdrawing halogen substituents on the phenyl ring. This can influence the catalytic activity and enantioselectivity of the metal complexes formed with these ligands. These ligands have potential applications in a variety of metal-catalyzed asymmetric reactions, including carbon-carbon bond-forming reactions and reductions. researchgate.netnih.govresearchgate.net

Formation of Anthranilamide Compounds for Agrochemical Research

Anthranilamide derivatives are a significant class of compounds in the agrochemical industry, with some exhibiting potent insecticidal activity. This compound can serve as a key precursor for the synthesis of such compounds. The synthesis involves the hydrolysis of the nitrile group to a carboxylic acid, followed by amidation to form the corresponding anthranilamide. Alternatively, direct conversion of the nitrile to an amide can be achieved.

A closely related compound, 2-amino-5-chloro-N,3-dimethylbenzamide, is a known intermediate in the synthesis of certain anthranilamide insecticides. nih.gov This highlights the potential of this compound to be converted into valuable agrochemical intermediates. The presence of the fluorine atom can enhance the biological activity and metabolic stability of the final products.

Precursors for Fluoroacridines and Polydentate Ligands in Coordination Chemistry

The structure of this compound is well-suited for the synthesis of more complex heterocyclic systems and polydentate ligands.

Fluoroacridines: Acridine and its derivatives are an important class of nitrogen-containing heterocycles with a broad range of biological and material applications. nih.gov The Friedländer annulation is a classical method for the synthesis of quinolines and, by extension, acridines. wikipedia.org This reaction involves the condensation of a 2-aminobenzaldehyde or a 2-aminobenzoketone with a compound containing a reactive methylene group. While this compound itself is not a direct precursor for the Friedländer synthesis, it can be converted to the corresponding 2-aminobenzaldehyde or 2-aminobenzophenone derivative. Subsequent condensation with a suitable cyclic ketone would lead to the formation of a fluoroacridine scaffold, incorporating the chlorine and fluorine atoms into the final structure.

Polydentate Ligands: The amino group of this compound can be readily derivatized to introduce additional coordinating sites, leading to the formation of polydentate ligands. For example, condensation of the amino group with salicylaldehyde or other aldehydes containing donor atoms (such as nitrogen or sulfur) would yield Schiff base ligands. nih.govnih.gov These ligands can chelate to metal ions through the imine nitrogen and other donor atoms, forming stable metal complexes. The electronic properties of these complexes can be fine-tuned by the substituents on the aromatic ring of the ligand. Such polydentate ligands and their metal complexes have applications in catalysis, materials science, and bioinorganic chemistry.

Future Directions and Emerging Research Avenues for 2 Amino 5 Chloro 3 Fluorobenzonitrile

Deeper Mechanistic Understanding of Selective Functionalization Reactions

A profound understanding of reaction mechanisms is paramount for controlling selectivity in the functionalization of complex molecules like 2-amino-5-chloro-3-fluorobenzonitrile. The distinct electronic environments of the C-H and C-X (X = Cl, F) bonds, as well as the influence of the amino and nitrile directing groups, offer multiple avenues for selective modification. Future research will increasingly focus on elucidating the intricate pathways of these transformations.

For example, studies on transition-metal-catalyzed C-H bond functionalization are revealing the importance of directing groups in controlling regioselectivity. rsc.org The 8-aminoquinoline (AQ) group has been shown to be an effective directing group in nickel-catalyzed arylations and alkylations, proceeding through a proposed Ni(II)/Ni(IV) catalytic cycle. rsc.org Understanding the intermediates, such as the metallacycle formed during C-H activation, is key to optimizing these reactions.

Similarly, mechanistic investigations into the reactions of benzonitriles with other reagents, such as the Rh-catalyzed transannulation with alkynes, provide insights into the different potential pathways and transition states. acs.org Density Functional Theory (DFT) studies can shed light on the subtle energetic differences that govern reaction outcomes, such as the "end-on" approach of the benzonitrile (B105546) to a rhodium-carbenoid intermediate. acs.org This deeper mechanistic knowledge will enable the rational design of reactions that can selectively target a specific position on the this compound core, paving the way for the synthesis of novel derivatives with precisely controlled substitution patterns.

Exploration of Novel Catalytic Systems for C-X Bond Transformations

The carbon-halogen (C-X) bonds in this compound represent key sites for synthetic diversification through cross-coupling and other transformations. A major future direction is the discovery and application of novel catalytic systems that can selectively activate and functionalize these bonds with greater efficiency and broader substrate scope.

While palladium catalysts are well-established, research is expanding to include more abundant and less expensive first-row transition metals like nickel, copper, and manganese. Nickel-catalyzed reactions, for instance, have shown promise in the anti-selective functionalization of alkynes and the cyclization of alkynyl nitriles. thieme-connect.com Mechanistic studies suggest the involvement of Ni(I) catalytic intermediates in these processes. thieme-connect.com Dinuclear manganese catalysts are also emerging as effective for the selective functionalization of alkenes and alkynes, operating through a proposed bimetallic synergistic activation model.

Beyond transition metals, organocatalysis offers a complementary approach. N-heterocyclic carbenes (NHCs), for example, have been used as organocatalysts to synthesize axially chiral benzonitriles through a dynamic kinetic resolution process. nih.govresearchgate.net The development of such catalysts, which can control complex stereochemical outcomes, is a significant area of ongoing research. nih.govresearchgate.net The creation of new methods for forming C-C or C-X bonds is vital to organic synthesis, and a deeper understanding of the underlying mechanisms will allow for the rational design of new catalysts and the development of novel reactivity. umd.edu

Table 2: Examples of Catalytic Systems for Benzonitrile Functionalization

| Catalyst Type | Metal/Compound | Transformation Type | Reference |

|---|---|---|---|

| Transition Metal | Nickel (Ni) | β-C(sp³)–H arylation, Alkyne Cyclization | rsc.orgthieme-connect.com |

| Transition Metal | Rhodium (Rh) | Transannulation with alkynes | acs.org |

| Transition Metal | Manganese (Mn) | Alkene and alkyne functionalization |

| Organocatalyst | N-Heterocyclic Carbene (NHC) | Atroposelective synthesis of benzonitriles | nih.govresearchgate.net |

Advanced Computational Design and Prediction of Novel Derivatives with Enhanced Reactivity

Computational chemistry is becoming an indispensable tool in modern synthetic planning. For this compound, advanced computational methods will accelerate the discovery of new derivatives with tailored properties. In silico techniques allow for the prediction of reactivity, the screening of virtual libraries, and the rational design of molecules with enhanced biological or material characteristics.

Molecular docking is a crucial computational approach in drug discovery, enabling the prediction of binding affinities of synthesized compounds against biological targets. nih.gov For benzonitrile derivatives, quantum mechanical calculations and Density Functional Theory (DFT) are used to determine molecular properties like volume, electronic structure, and reactivity. acs.orgacs.org DFT calculations have been instrumental in understanding reaction mechanisms, such as identifying the rate- and stereo-determining steps in the synthesis of chiral benzonitriles. nih.govresearchgate.net

These computational tools can predict how modifications to the this compound scaffold—such as the introduction of new substituents—will affect its electronic properties and, consequently, its reactivity at different sites. acs.org For example, calculations can show how introducing a chlorine atom can lower the energy barrier for certain bond cleavages, making a reaction more feasible. acs.org This predictive power allows researchers to prioritize synthetic targets, reducing the time and resources spent on trial-and-error experimentation and focusing efforts on derivatives with the highest potential for desired applications.

Integration of this compound Synthesis into Flow Chemistry and Automated Platforms

The transition from traditional batch processing to continuous flow chemistry represents a paradigm shift in chemical synthesis, offering significant advantages in terms of safety, reproducibility, and scalability. The integration of the synthesis of this compound and its derivatives into flow chemistry and automated platforms is a critical future direction.

Flow chemistry systems, with their high surface-to-volume ratios and precise control over reaction parameters like temperature and residence time, can enable reactions that are difficult or hazardous to perform in batch. uc.pt This is particularly relevant for reactions that are highly exothermic or involve unstable intermediates. The modular nature of flow systems allows for the coupling of multiple reaction steps, in-line purification, and real-time analysis, creating a streamlined and efficient manufacturing process. uc.pt

Multi-step flow synthesis has been successfully applied to the production of various pharmaceutically important compounds, including complex heterocycles. uc.ptnih.gov For example, the synthesis of the antiepileptic drug rufinamide has been achieved under flow conditions. uc.pt Applying these principles to the synthesis of this compound could involve sequential halogenation, amination, and cyanation steps within a single, continuous process. Automation of these flow platforms, potentially coupled with machine learning algorithms for reaction optimization, will further enhance efficiency and accelerate the discovery and production of novel halogenated benzonitrile derivatives.

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 2-Amino-5-chloro-3-fluorobenzonitrile, and how do directing groups influence regioselectivity?

- Methodological Answer : The synthesis of halogenated aromatic nitriles often involves nitration, halogenation, or amination steps. For this compound, the amino group (-NH₂) acts as a strong ortho/para director, while fluorine and chlorine (meta-directors) influence substitution patterns. A multi-step approach may include:

Halogenation : Selective fluorination at the 3-position using fluorinating agents like DAST (diethylaminosulfur trifluoride) under anhydrous conditions.

Chlorination : Electrophilic substitution at the 5-position via Friedel-Crafts or directed lithiation.

Cyanation : Introduction of the nitrile group via Rosenmund-von Braun reaction or palladium-catalyzed cross-coupling.

Q. How can spectroscopic methods (NMR, IR, X-ray) resolve ambiguities in the structural characterization of this compound?

- Methodological Answer :

- X-ray Crystallography : Use SHELX or ORTEP-III for crystal structure refinement. Fluorine and chlorine atoms produce distinct electron density maps, aiding in positional assignment .

- NMR : - coupling constants (e.g., ) and NOE correlations differentiate between para/meta substitution.

- IR : Confirm the nitrile group via a sharp absorption band near 2240 cm⁻¹.

Advanced Research Questions

Q. How do steric and electronic effects of substituents (Cl, F, NH₂) influence the reactivity of this compound in cross-coupling reactions?

- Methodological Answer :

- Electronic Effects : Fluorine’s strong electron-withdrawing nature deactivates the ring, slowing electrophilic substitution but enhancing oxidative stability.

- Steric Effects : The amino group at position 2 may hinder access to catalytic sites in Pd-mediated couplings (e.g., Suzuki-Miyaura). Use bulky ligands (e.g., SPhos) to mitigate steric hindrance.

- Case Study : Compare reactivity with analogues like 2-Amino-5-chlorobenzonitrile (no fluorine) to isolate fluorine’s impact on reaction kinetics .

Q. What strategies address contradictory spectral data during structural validation, particularly in cases of positional isomerism?

- Methodological Answer :

- Multi-Technique Validation : Combine X-ray diffraction (for absolute configuration) with -labeled NMR to resolve ambiguities in amino group placement.

- Computational Modeling : Use DFT calculations (e.g., Gaussian) to simulate chemical shifts and compare with experimental data .

- Contradiction Analysis : Apply iterative hypothesis testing (common in qualitative research) to rule out alternative structures .

Q. How can computational tools (e.g., retrosynthesis algorithms) optimize synthetic routes for halogenated benzonitriles?

- Methodological Answer :

- Retrosynthesis Planning : Use AI-driven platforms (e.g., CAS Retrosynthesis Module) to propose feasible pathways. For example, prioritize late-stage fluorination to avoid side reactions.

- Data Sources : Leverage PubChem and EPA DSSTox for physicochemical property predictions (e.g., solubility, logP) to refine reaction conditions .

Key Citations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.